molecular formula C10H13F3N2O3 B2848241 Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate CAS No. 1975118-79-6

Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate

Cat. No.: B2848241
CAS No.: 1975118-79-6
M. Wt: 266.22
InChI Key: LVSXQKJYVNQMBI-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with a trifluoroethoxymethyl group and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Properties

IUPAC Name

ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O3/c1-3-18-9(16)7-4-15(2)14-8(7)5-17-6-10(11,12)13/h4H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSXQKJYVNQMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1COCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.

  • Introduction of the Trifluoroethoxymethyl Group: The trifluoroethoxymethyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the trifluoroethoxymethyl moiety.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to its ethyl ester form using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to understand the interaction of trifluoroethoxymethyl groups with biological macromolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxymethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazole derivatives, such as 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid and its esters.

  • Uniqueness: The presence of the trifluoroethoxymethyl group in this compound provides enhanced chemical stability and reactivity compared to similar compounds without this group.

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